(3-Fluorocyclobutyl)methanol

Descripción general

Descripción

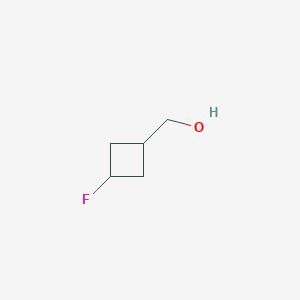

(3-Fluorocyclobutyl)methanol is an organic compound with the molecular formula C5H9FO and a molecular weight of 104.12 g/mol It is a fluorinated cyclobutyl derivative, characterized by the presence of a fluorine atom on the cyclobutyl ring and a hydroxymethyl group attached to the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorocyclobutyl)methanol typically involves the fluorination of cyclobutylmethanol. One common method is the reaction of cyclobutylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluorocyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form (3-Fluorocyclobutyl)carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to (3-Fluorocyclobutyl)methane using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: (3-Fluorocyclobutyl)carboxylic acid.

Reduction: (3-Fluorocyclobutyl)methane.

Substitution: (3-Azidocyclobutyl)methanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cancer Treatment

(3-Fluorocyclobutyl)methanol has been investigated for its role as an inhibitor of the METTL3 enzyme, which is implicated in various cancers. The compound can be used in the development of pharmaceutical compositions aimed at treating human cancers, autoimmune diseases, neurological disorders, infectious diseases, and inflammatory conditions. The ability to inhibit METTL3 activity suggests that this compound could be a valuable tool in cancer therapy by targeting cellular proliferation and metastasis .

Neuroimaging

The compound's fluorinated nature allows it to be utilized in radiopharmaceuticals for imaging applications. Specifically, derivatives of this compound have been explored for their potential in positron emission tomography (PET) imaging, particularly in diagnosing prostate cancer. Studies show that compounds like anti-1-amino-3-18F-fluorocyclobutyl-1-carboxylic acid exhibit favorable biodistribution and accumulation ratios in prostate cancer tissues compared to traditional imaging agents like 18F-FDG .

Radiopharmaceutical Development

The incorporation of fluorinated cyclobutane derivatives into radiopharmaceuticals has gained attention due to their unique properties that enhance imaging contrast and specificity. For instance, research indicates that this compound derivatives can facilitate better visualization of tumors during imaging procedures. The distinct uptake mechanisms allow for differentiation between cancerous tissues and surrounding inflammation or benign prostatic hyperplasia (BPH), making them useful in clinical diagnostics .

Cosmetic Formulations

Beyond medicinal applications, this compound is being explored in cosmetic formulations. Its properties can be harnessed as a stabilizing agent or active ingredient in topical products. The compound's ability to enhance skin penetration and bioavailability makes it a candidate for formulations aimed at improving skin health and appearance. Recent advancements in polymer science have enabled the incorporation of such compounds into formulations that are both effective and appealing to consumers .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (3-Fluorocyclobutyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

(3,3-Difluorocyclobutyl)methanol: This compound has two fluorine atoms on the cyclobutyl ring, which can significantly alter its chemical and physical properties compared to (3-Fluorocyclobutyl)methanol.

Cyclobutylmethanol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

(3-Chlorocyclobutyl)methanol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity.

Actividad Biológica

(3-Fluorocyclobutyl)methanol is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a fluorine atom on the cyclobutyl ring, which significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation to form (3-Fluorocyclobutyl)carboxylic acid and reduction to yield (3-Fluorocyclobutyl)methane.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The fluorine atom enhances lipophilicity and metabolic stability, which can affect the compound's binding affinity to biological targets. This alteration in binding can lead to changes in enzyme activity or receptor modulation, making it a candidate for further pharmacological exploration.

In Vitro Studies

A series of studies have investigated the in vitro activity of this compound analogs. For instance, trans-(3-fluorocyclobutyl) derivatives have shown promise as inhibitors of specific protein kinases involved in cancer signaling pathways. Table 1 summarizes the potency and selectivity of various analogs against a panel of protein kinases:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| trans-(3-Fluorocyclobutyl) analog 1 | 0.5 | High |

| trans-(3-Fluorocyclobutyl) analog 2 | 1.2 | Moderate |

| trans-(3-Fluorocyclobutyl) analog 3 | 2.5 | Low |

Case Studies

One notable case study involved the evaluation of anti-(18)F-fluorocyclobutyl-1-carboxylic acid in diagnosing prostate cancer using a rat model. The study demonstrated that this compound could differentiate between prostate cancer and benign prostatic hyperplasia with high contrast imaging capabilities . The biodistribution analysis revealed significant uptake in cancerous tissues compared to surrounding tissues, indicating its potential as a diagnostic agent.

Applications in Medicine

Research is ongoing to explore this compound's potential as a pharmaceutical intermediate or active ingredient. Its unique structure allows for the development of novel therapeutic agents targeting various diseases, particularly in oncology . Additionally, its use as a building block in synthesizing more complex fluorinated compounds positions it favorably within medicinal chemistry.

Comparison with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3,3-Difluorocyclobutyl)methanol | Two fluorine atoms | Altered reactivity |

| Cyclobutylmethanol | No fluorine atom | Less reactive |

| (3-Chlorocyclobutyl)methanol | Chlorine instead of fluorine | Different reactivity |

The presence of fluorine in this compound enhances its electronegativity and reactivity compared to non-fluorinated analogs, making it a valuable compound for further research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Fluorocyclobutyl)methanol, and what are their comparative efficiencies?

Methodological Answer: The synthesis of fluorinated cyclobutane derivatives like this compound typically involves two key strategies:

- Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol can reduce ketone precursors to alcohols. For example, fluorinated benzaldehyde derivatives have been reduced to their corresponding alcohols with yields exceeding 69% under optimized conditions .

- Cross-Coupling Reactions : Fluorinated boronic ester intermediates (e.g., dioxaborolane derivatives) can be coupled with methanol-containing substrates. This method requires catalysts like Pd and anhydrous conditions, as described for analogous fluoropyridinylmethanol compounds .

Efficiency Considerations : Yields depend on steric hindrance from the cyclobutyl ring and the electron-withdrawing effects of fluorine. Reaction optimization via temperature control (e.g., 0–25°C) and solvent selection (methanol or THF) is critical .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Identify protons adjacent to the fluorocyclobutyl group (δ 4.5–5.0 ppm for -CH₂OH) and cyclobutane ring protons (δ 2.0–3.0 ppm). Splitting patterns reveal fluorine coupling (e.g., J = 6–12 Hz) .

- ¹⁹F-NMR : A singlet near δ -180 to -200 ppm confirms the fluorocyclobutyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₅H₉FO) with an exact mass of 104.06 g/mol.

- Chromatography : HPLC with a C18 column and methanol/water mobile phase (70:30 v/v) can assess purity (>95% recommended for research use) .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorocyclobutyl group influence the reactivity of this compound in organofluorine chemistry?

Methodological Answer:

- Steric Effects : The cyclobutane ring introduces angle strain, increasing susceptibility to ring-opening reactions. For example, nucleophilic substitution at the fluorinated carbon may proceed faster than in non-strained analogs .

- Electronic Effects : The fluorine atom’s electronegativity polarizes the C-F bond, enhancing hydrogen-bonding capacity of the -OH group. This can be quantified via computational methods (DFT calculations) to predict binding affinities in catalytic or pharmaceutical applications .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs in SN2 reactions or esterification. For instance, monitor acetylation kinetics using acetic anhydride in pyridine .

Q. What methodologies are effective in resolving contradictions in reported physicochemical properties of this compound across different studies?

Methodological Answer:

- Cross-Validation Techniques :

- Differential Scanning Calorimetry (DSC) : Measure melting points (mp) and compare with literature. Discrepancies >2°C suggest impurities or polymorphic forms .

- Solubility Studies : Test solubility in methanol, DMSO, and hexane under controlled temperatures (25°C ± 0.5°C). Inconsistent data may arise from solvent purity or equilibration time .

- Data Reconciliation : Apply iterative analysis frameworks used in social science research (e.g., triangulating NMR, MS, and X-ray crystallography data) to identify systematic errors .

Q. How can this compound be utilized as a building block in fluorinated pharmaceutical intermediates?

Methodological Answer:

- Bioisostere Design : Replace non-fluorinated cyclobutanol moieties in drug candidates to enhance metabolic stability. For example, introduce the fluorocyclobutyl group into kinase inhibitors and assess in vitro half-lives using liver microsome assays .

- Synthetic Workflow :

- Step 1 : Couple this compound with aryl halides via Mitsunobu reaction (DIAD, PPh₃).

- Step 2 : Screen bioactivity using high-throughput assays (e.g., fluorescence polarization for target binding) .

Propiedades

IUPAC Name |

(3-fluorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQRBAHVLBOJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260654-20-3 | |

| Record name | (3-fluorocyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.